2-(4-t-Butylsulfamoylphenyl)phenol

Description

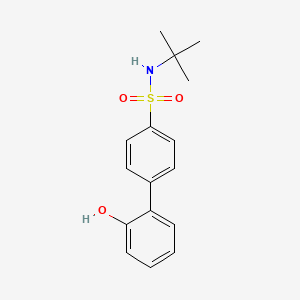

2-(4-t-Butylsulfamoylphenyl)phenol is a phenolic derivative characterized by a phenol core substituted at the para position with a t-butylsulfamoylphenyl group.

Properties

IUPAC Name |

N-tert-butyl-4-(2-hydroxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-16(2,3)17-21(19,20)13-10-8-12(9-11-13)14-6-4-5-7-15(14)18/h4-11,17-18H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCKNEHVAHECRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-t-Butylsulfamoylphenyl)phenol typically involves the reaction of 4-t-Butylsulfonyl chloride with phenol in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Types of Reactions:

Oxidation: The phenol group in this compound can undergo oxidation reactions to form quinones.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the phenol group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Conditions typically involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Sulfides and related derivatives.

Substitution: Various substituted phenols depending on the reagents used.

Scientific Research Applications

2-(4-t-Butylsulfamoylphenyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(4-t-Butylsulfamoylphenyl)phenol exerts its effects involves interactions with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the t-butylsulfamoyl group can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways.

Comparison with Similar Compounds

Alkyl-Substituted Phenols (e.g., Nonylphenol)

Nonylphenol (C₁₅H₂₄O) features a linear nine-carbon alkyl chain instead of a sulfamoyl group. Key differences include:

- Polarity: The sulfamoyl group in 2-(4-t-Butylsulfamoylphenyl)phenol increases polarity compared to nonylphenol’s hydrophobic alkyl chain, likely enhancing water solubility .

- Applications: Nonylphenol is used in surfactants and plastics, while sulfamoyl-substituted phenols are more common in pharmaceutical contexts (e.g., antiplatelet agents) .

Branched Alkylphenols (e.g., 4-(1-Ethyl-2,2-dimethylpropyl)phenol)

These compounds, listed in SIN (Substitute It Now) hazard assessments , share steric bulk but lack sulfonamide functionality. The t-butylsulfamoyl group in this compound may:

- Enhance Stability: Sulfonamide groups resist hydrolysis compared to ester or ether linkages in alkylphenols.

Antiplatelet Activity Relative to Other Phenolic Derivatives

A 2022 study screened 22 phenolic compounds for antiplatelet effects using human platelet-rich plasma .

- Enhanced Target Specificity : Sulfonamides often interact with cyclooxygenase (COX) enzymes, critical in platelet aggregation.

- Reduced Cytotoxicity: Assays using DMSO (0.1%) and SDS (10%) as controls demonstrated that phenolic derivatives with polar substituents (e.g., sulfonamides) showed lower cytotoxicity than alkylated analogs .

Physicochemical Properties

Research Findings and Implications

- Antiplatelet Potential: Sulfonamide-phenol hybrids may outperform alkylated derivatives in specificity due to hydrogen-bonding capacity and enzyme interactions .

- Hazard Profile : Structural alignment with SIN-listed compounds warrants further ecotoxicological testing, though sulfonamide groups may mitigate persistence .

- Synthetic Utility : The compound’s stability in DMSO (commonly used in biological assays ) makes it suitable for drug discovery pipelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.